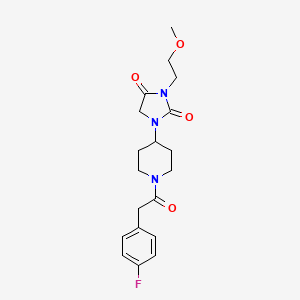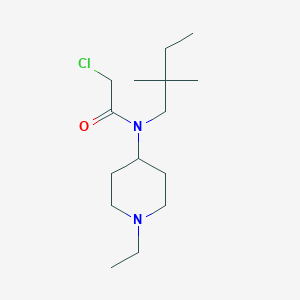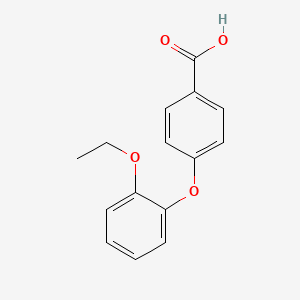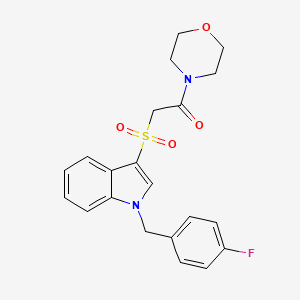![molecular formula C15H16N2O2 B2740105 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one CAS No. 2198644-93-6](/img/structure/B2740105.png)
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305 g/mol. This compound features a piperidin-2-one ring substituted with a 4-methylquinolin-2-yloxy group, making it a member of the quinoline and piperidine derivative families. These structural motifs are often found in compounds with significant biological and pharmacological activities.
Métodos De Preparación
The synthesis of 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for synthesizing this compound may vary, but the general approach involves coupling a quinoline derivative with a piperidin-2-one precursor.
Análisis De Reacciones Químicas
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of quinoline and piperidine are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . The unique structure of 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one makes it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the biological context, quinoline derivatives are known to interact with enzymes, receptors, and other proteins involved in critical cellular processes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one can be compared with other similar compounds, such as other quinoline and piperidine derivatives. For instance, 4-hydroxy-2-quinolones and piperidine derivatives like substituted piperidines and spiropiperidines share structural similarities and may exhibit comparable biological activities . the unique substitution pattern in this compound distinguishes it from these related compounds, potentially offering distinct pharmacological properties and applications.
Propiedades
IUPAC Name |
3-(4-methylquinolin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-14(17-12-6-3-2-5-11(10)12)19-13-7-4-8-16-15(13)18/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMDYJYYNHHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2740022.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)




![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)

![N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2740037.png)


![dibutyl [(2,5-dimethoxyphenyl)(phenylamino)methyl]phosphonate](/img/structure/B2740041.png)

![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)
